Cas no 1806773-06-7 (2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid)
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid
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- Inchi: 1S/C8H7F2NO2/c1-4-2-3-11-6(7(9)10)5(4)8(12)13/h2-3,7H,1H3,(H,12,13)
- InChI Key: HRPLDLGPHBPVNE-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)O)=C(C)C=CN=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 199
- XLogP3: 1.4
- Topological Polar Surface Area: 50.2
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078006-250mg |
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 97% | 250mg |
$475.20 | 2022-03-31 | |
| Alichem | A029078006-500mg |
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 97% | 500mg |
$823.15 | 2022-03-31 | |
| Alichem | A029078006-1g |
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 97% | 1g |
$1,519.80 | 2022-03-31 | |
| Enamine | EN300-6509379-0.05g |
2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 0.05g |
$1320.0 | 2023-05-31 | ||
| Enamine | EN300-6509379-0.1g |
2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 0.1g |
$1384.0 | 2023-05-31 | ||
| Enamine | EN300-6509379-0.25g |
2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 0.25g |
$1447.0 | 2023-05-31 | ||
| Enamine | EN300-6509379-0.5g |
2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 0.5g |
$1509.0 | 2023-05-31 | ||
| Enamine | EN300-6509379-1.0g |
2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 1g |
$1572.0 | 2023-05-31 | ||
| Enamine | EN300-6509379-2.5g |
2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 2.5g |
$3080.0 | 2023-05-31 | ||
| Enamine | EN300-6509379-5.0g |
2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid |
1806773-06-7 | 5g |
$4557.0 | 2023-05-31 |
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid
Introduction to 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid (CAS No. 1806773-06-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid, identified by the CAS number 1806773-06-7, is a structurally intriguing heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacophoric properties. The presence of both a difluoromethyl group and a carboxylic acid moiety in its molecular framework endows it with unique chemical and biological characteristics, making it a valuable scaffold for the development of novel therapeutic agents.
The difluoromethyl group, a well-documented pharmacophore, is widely recognized for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of small molecules. In contrast, the methylpyridine core provides a privileged structure that is frequently encountered in biologically active compounds, particularly in kinase inhibitors and other enzyme-targeted therapies. The carboxylic acid functionality further expands the compound’s potential utility by enabling various derivatization strategies, such as amide or ester formation, which are commonly employed to optimize drug-like properties.
Recent advancements in the field of drug discovery have highlighted the importance of fluorinated pyridines as key structural elements in next-generation therapeutics. Studies have demonstrated that substituents like the difluoromethyl group can significantly influence the electronic properties of aromatic systems, thereby affecting interactions with biological targets. For instance, fluorine atoms can participate in dipole-dipole interactions or hydrogen bonding, leading to improved binding affinities and selectivity. This has been particularly relevant in the development of inhibitors targeting protein-protein interactions or enzymes involved in critical signaling pathways.
The 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid scaffold has been explored in several high-profile research initiatives aimed at addressing unmet medical needs. One notable area of interest is its application as a building block for kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling, and dysregulation of their activity is implicated in numerous diseases, including cancer. By incorporating this compound into lead optimization campaigns, researchers have been able to generate potent and selective kinase inhibitors with improved pharmacokinetic profiles. The difluoromethyl group, in particular, has been shown to enhance binding to the ATP-binding pocket of kinases, thereby increasing inhibitory efficacy.
Another emerging application of this compound lies in its potential as an intermediate for the synthesis of antiviral agents. The structural motif of 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid bears resemblance to certain natural products known for their antiviral activity. Researchers have leveraged this similarity to design novel molecules that target viral proteases or polymerases. Preliminary studies suggest that derivatives of this compound exhibit promising antiviral properties, making it a compelling candidate for further development.
The versatility of 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid is further underscored by its utility in fragment-based drug discovery (FBDD). FBDD is an innovative approach that relies on identifying small molecular fragments capable of binding to biological targets with high affinity. These fragments can then be iteratively modified and linked together to generate lead compounds. The structural features of this compound make it an ideal candidate for generating fragments with desirable binding properties. Its ability to interact with various biological targets through multiple non-covalent interactions has allowed researchers to explore diverse chemical space efficiently.
In addition to its role as a building block for drug discovery, 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid has also found utility in materials science and agrochemical research. The unique electronic properties conferred by the difluoromethyl group make it an interesting candidate for designing advanced materials with tailored optoelectronic characteristics. Similarly, its structural motif has been explored in the development of novel agrochemicals aimed at improving crop protection strategies.
The synthesis of 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. While there are established methods for constructing pyridine derivatives, introducing fluorinated groups often requires specialized techniques to ensure high yield and selectivity. Advances in catalytic fluorination have made it possible to incorporate fluorine atoms more efficiently into complex molecular frameworks. These advancements have not only streamlined the synthesis of this compound but also opened up new avenues for exploring related scaffolds.
The growing interest in this compound underscores its significance as a versatile intermediate in synthetic chemistry and drug discovery. As research continues to uncover new applications for fluorinated pyridines, compounds like 2-(Difluoromethyl)-4-methylpyridine-3-carboxylic acid are expected to play an increasingly important role in developing next-generation therapeutics and functional materials.
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